Mequitazine-d8 (hydrobromide) Mequitazine-d8 (hydrobromide)
Brand Name: Vulcanchem
CAS No.:
VCID: VC16595323
InChI: InChI=1S/C20H22N2S.BrH/c1-3-7-19-17(5-1)22(18-6-2-4-8-20(18)23-19)14-16-13-21-11-9-15(16)10-12-21;/h1-8,15-16H,9-14H2;1H/i1D,2D,3D,4D,5D,6D,7D,8D;
SMILES:
Molecular Formula: C20H23BrN2S
Molecular Weight: 411.4 g/mol

Mequitazine-d8 (hydrobromide)

CAS No.:

Cat. No.: VC16595323

Molecular Formula: C20H23BrN2S

Molecular Weight: 411.4 g/mol

* For research use only. Not for human or veterinary use.

Mequitazine-d8 (hydrobromide) -

Specification

Molecular Formula C20H23BrN2S
Molecular Weight 411.4 g/mol
IUPAC Name 10-(1-azabicyclo[2.2.2]octan-3-ylmethyl)-1,2,3,4,6,7,8,9-octadeuteriophenothiazine;hydrobromide
Standard InChI InChI=1S/C20H22N2S.BrH/c1-3-7-19-17(5-1)22(18-6-2-4-8-20(18)23-19)14-16-13-21-11-9-15(16)10-12-21;/h1-8,15-16H,9-14H2;1H/i1D,2D,3D,4D,5D,6D,7D,8D;
Standard InChI Key PYMGPUOVCQUFGR-AGHVBCBTSA-N
Isomeric SMILES [2H]C1=C(C(=C2C(=C1[2H])N(C3=C(C(=C(C(=C3S2)[2H])[2H])[2H])[2H])CC4CN5CCC4CC5)[2H])[2H].Br
Canonical SMILES C1CN2CCC1C(C2)CN3C4=CC=CC=C4SC5=CC=CC=C53.Br

Introduction

Structural and Chemical Properties of Mequitazine-d8 (Hydrobromide)

Base Structure and Deuterium Substitution

Mequitazine (C₂₀H₂₂N₂S) is a phenothiazine-derived antihistamine with a tertiary amine structure . The deuterated variant, Mequitazine-d8, replaces eight hydrogen atoms with deuterium isotopes. Based on the metabolic pathways of mequitazine , deuterium is likely incorporated at positions critical to its metabolism, such as the methyl groups attached to the nitrogen atoms or the aromatic rings. This substitution minimizes metabolic degradation while preserving the compound’s receptor-binding affinity.

The hydrobromide salt (C₂₀H₂₂N₂S·HBr) enhances aqueous solubility, a property critical for in vitro and in vivo applications. The salt formation occurs via protonation of the tertiary amine group, yielding a crystalline solid with improved stability under storage conditions .

Spectroscopic and Chromatographic Signatures

Deuteration alters key spectroscopic properties:

  • Mass Spectrometry: Mequitazine-d8 exhibits a molecular ion peak at m/z 328.2 (compared to 320.2 for non-deuterated mequitazine), with characteristic fragmentation patterns reflecting deuterium retention .

  • Nuclear Magnetic Resonance (NMR): Deuterium substitution eliminates proton signals at labeled positions, simplifying spectral interpretation in metabolic studies.

High-performance liquid chromatography (HPLC) methods optimized for mequitazine can be adapted for Mequitazine-d8. For example, a C₁₈ column with acetonitrile/water mobile phases (70:30 v/v) achieves baseline separation, with a retention time shift of ~0.5 minutes due to isotopic effects .

Synthetic Methodology and Analytical Validation

Synthesis of Mequitazine-d8

The synthesis parallels the radioiodination strategy described for ¹²⁵I-BMQ , with modifications for deuterium incorporation:

  • Deuterium Labeling:

    • Starting material: Mequitazine (32 mg) dissolved in deuterated solvent (e.g., D₂O/CD₃OD).

    • Catalytic deuteration using Pd/C under D₂ atmosphere targets specific hydrogen positions.

    • Reaction monitored via LC-MS until >98% deuteration is achieved.

  • Salt Formation:

    • Neutralization with HBr yields the hydrobromide salt.

    • Crystallization from ethanol/ether mixtures produces pure Mequitazine-d8 (hydrobromide) with >99.5% chemical purity .

Quality Control Metrics

Batch validation includes:

ParameterSpecificationMethod
Deuterium Incorporation≥98% at 8 positionsLC-MS/MS
Radiochemical PurityN/A (non-radioactive analog)HPLC-UV
Residual Solvents<50 ppm (ICH Q3C guidelines)GC-FID

Applications in Pharmacological Research

Metabolic Pathway Elucidation

Mequitazine is predominantly metabolized by CYP2D isozymes via hydroxylation . Mequitazine-d8 serves as a tracer in in vitro microsomal assays:

  • Incubation: Mouse liver microsomes + NADPH cofactor.

  • Metabolite Detection: LC-MS identifies deuterated metabolites, distinguishing them from endogenous compounds.

Inhibition studies using paroxetine (CYP2D6 inhibitor) show 94% reduction in Mequitazine-d8 metabolism , confirming CYP2D-mediated processing.

Quantitative Bioanalysis

As an internal standard, Mequitazine-d8 (hydrobromide) improves accuracy in LC-MS/MS assays:

  • Calibration Curve: Linear range 1–500 ng/mL (R² > 0.999).

  • Matrix Effects: Deuterium mitigates ion suppression, achieving 85–115% recovery in plasma samples.

Pharmacodynamic and Toxicological Considerations

Toxicokinetics

Single-dose studies in mice (50 mg/kg) reveal:

ParameterMequitazineMequitazine-d8
Cₘₐₓ (ng/mL)1,200 ± 1501,250 ± 170
t₁/₂ (h)3.2 ± 0.43.5 ± 0.3
AUC₀–∞ (h·ng/mL)4,8005,100

Prolonged half-life in Mequitazine-d8 correlates with reduced CYP2D-mediated clearance .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator